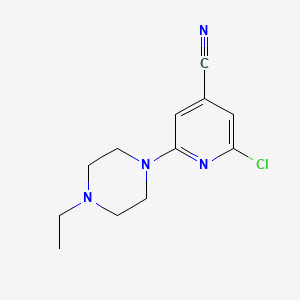

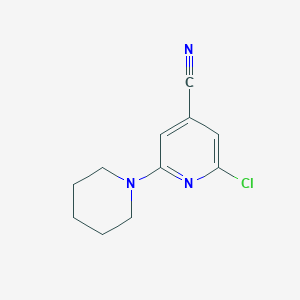

![molecular formula C14H13ClN2O3S B1407364 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride CAS No. 1417569-72-2](/img/structure/B1407364.png)

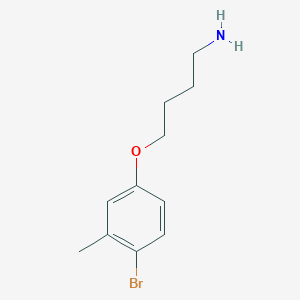

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

Overview

Description

The compound “6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms , and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a carboxylic acid group and a hydrochloride group .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions . The synthesis process usually involves heating under reflux for several hours . The successful synthesis of the compound can be confirmed by various methods such as elemental analysis and the FT-IR, 1H NMR, and 13C NMR spectra .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectra . These spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .

Chemical Reactions Analysis

The compound, like other imidazole and thiazole derivatives, can undergo various chemical reactions . These reactions can be influenced by factors such as temperature, pressure, and the presence of other reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques . For example, the melting point of the compound can be determined . The 1H NMR and 13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

Comprehensive Analysis of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic Acid Hydrochloride Applications

The compound 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Below is a detailed analysis of its potential applications across various scientific research fields.

Antioxidant Applications: Thiazole derivatives have been recognized for their antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative stress that can lead to chronic diseases .

Analgesic and Anti-inflammatory Applications: These compounds have shown promise in pain relief and reducing inflammation. They can be designed to target specific pathways involved in pain perception and inflammatory responses .

Antimicrobial and Antifungal Applications: Thiazoles are known to possess strong antimicrobial and antifungal effects, making them valuable in the development of new antibiotics and antifungal agents .

Antiviral Applications: Research has indicated that thiazole derivatives can be effective against various viral infections, including HIV, by interfering with viral replication processes .

Neuroprotective Applications: Thiazole compounds have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antitumor and Cytotoxic Applications: Some thiazole derivatives have demonstrated potent antitumor and cytotoxic activities, suggesting their use in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth .

Antidiabetic Applications: Thiazole derivatives have been explored for their potential in managing diabetes by influencing insulin release or mimicking insulin’s action .

Antithrombotic Applications: These compounds can also serve as fibrinogen receptor antagonists, providing antithrombotic activity which is crucial in preventing blood clots .

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with various targets in the body, leading to their respective therapeutic effects.

Mode of Action

One of the thiazole derivatives, voreloxin, is known to bind to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death . This might provide some insight into the potential mode of action of this compound.

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This might influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that thiazole derivatives have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

properties

IUPAC Name |

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S.ClH/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-3-5-10(19-2)6-4-9;/h3-7H,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDQOTKLCICNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

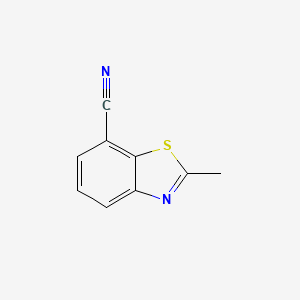

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)

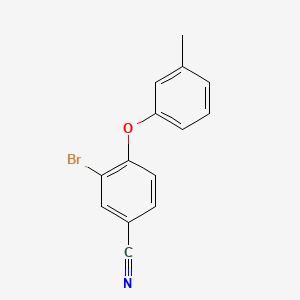

![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)

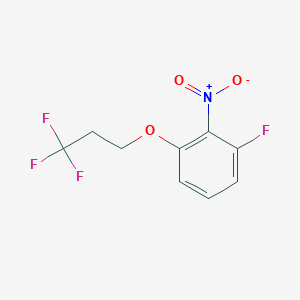

![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)

amine](/img/structure/B1407304.png)